![molecular formula C10H10N2O3 B1303206 6-Nitro-2-propyl-1,3-benzoxazole CAS No. 885949-60-0](/img/structure/B1303206.png)
6-Nitro-2-propyl-1,3-benzoxazole
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Overview
Description
6-Nitro-2-propyl-1,3-benzoxazole is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 . It is used for research purposes .
Synthesis Analysis
Benzoxazole derivatives, including 6-Nitro-2-propyl-1,3-benzoxazole, can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesis of benzoxazole derivatives has been extensively studied due to their wide range of pharmacological activities .Molecular Structure Analysis
The molecular structure of 6-Nitro-2-propyl-1,3-benzoxazole consists of a benzoxazole ring substituted with a nitro group at the 6-position and a propyl group at the 2-position .Chemical Reactions Analysis
Benzoxazole derivatives, including 6-Nitro-2-propyl-1,3-benzoxazole, have been synthesized via different pathways using 2-aminophenol with various reactants . The synthesis methods offer a broad substrate scope and functionalization to provide several biological activities .Physical And Chemical Properties Analysis
6-Nitro-2-propyl-1,3-benzoxazole has a molecular weight of 206.2 and a molecular formula of C10H10N2O3 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Proteomics Research
6-Nitro-2-propyl-1,3-benzoxazole is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein expression, identify proteins, and analyze post-translational modifications.
Anticancer Agents
Benzoxazole, the core structure of 6-Nitro-2-propyl-1,3-benzoxazole, is commonly found in anticancer compounds . It can target a wide range of metabolic pathways and cellular processes in cancer pathology . Recent studies have shown benzoxazole derivatives to possess potent anticancer activity .
Antimicrobial Properties
Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial properties . They could be used in the development of new antimicrobial drugs.
Antioxidant Properties
Benzoxazole derivatives also have antioxidant properties . They could be used in the development of drugs to combat oxidative stress, which is linked to various diseases including cancer, cardiovascular diseases, and neurodegenerative diseases.
Antiviral Properties
Benzoxazole derivatives have antiviral properties . They could be used in the development of antiviral drugs.
Antitubercular Properties
Benzoxazole derivatives have antitubercular properties . They could be used in the development of drugs to treat tuberculosis.
Anthelmintic Properties
Benzoxazole derivatives have anthelmintic properties . They could be used in the development of drugs to treat parasitic worm infections.
Non-Steroidal Anti-Inflammatory Drug (NSAID)
The benzoxazole skeleton forms the active component in many marketed drugs such as the non-steroidal anti-inflammatory drug, funoxaprofen . Therefore, 6-Nitro-2-propyl-1,3-benzoxazole could potentially be used in the development of new NSAIDs.
Mechanism of Action
Target of Action
The primary targets of 6-Nitro-2-propyl-1,3-benzoxazole are key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .
Mode of Action
6-Nitro-2-propyl-1,3-benzoxazole interacts with its targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . This interaction results in changes to the target molecules, affecting their function.
Biochemical Pathways
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways . These effects could include antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .
Pharmacokinetics
The molecular weight of 2062 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
properties
IUPAC Name |
6-nitro-2-propyl-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-3-10-11-8-5-4-7(12(13)14)6-9(8)15-10/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPDIMYKKCHMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310778 |
Source
|
Record name | 6-Nitro-2-propylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-2-propyl-1,3-benzoxazole | |
CAS RN |
885949-60-0 |
Source
|
Record name | 6-Nitro-2-propylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-2-propylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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